The synthesis of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-fluorobenzyl)acetamide has been described in the literature []. While specific details are not provided in the abstract, the synthesis likely involves a multi-step process starting with commercially available 4-chloro-3,5-dimethyl-1H-pyrazole.
2-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-fluorobenzyl)acetamide acts as a potent and selective inhibitor of phosphodiesterase-4B (PDE4B) []. PDE4B is an enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial secondary messenger involved in various cellular processes, including signal transduction pathways in the brain []. By inhibiting PDE4B, this compound elevates cAMP levels in neurons, potentially modulating neuronal activity and synaptic plasticity [].
2-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-fluorobenzyl)acetamide has been investigated for its potential therapeutic applications, particularly in the context of addiction and neurological disorders []. Studies have explored its effects on nicotine self-administration in rat models, suggesting a role in modulating the motivation and reward pathways associated with addiction [].
CAS No.: 120066-54-8
CAS No.: 4678-45-9
CAS No.: 102-94-3
CAS No.: 21420-58-6